![molecular formula C14H12BrClO2 B14608234 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- CAS No. 59195-00-5](/img/structure/B14608234.png)
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring attached to a butanone backbone. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- typically involves the bromination of 1-butanone derivatives. One common method includes the use of bromine or bromine-containing reagents in the presence of a catalyst. For instance, bromination can be achieved using sodium hydride in dimethyl sulfoxide (DMSO) under microwave-assisted conditions . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding alcohols or carboxylic acids.
Aromatic Bromination: The presence of the chlorophenyl group allows for further bromination reactions, which can be facilitated by reagents like sodium hydride in DMSO.
Common reagents used in these reactions include bromine, sodium hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- has several applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and pharmaceuticals.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- involves its interaction with molecular targets such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- include other brominated ketones and chlorophenyl derivatives. Some examples are:
1-Bromo-2-butanone: A simpler brominated ketone with similar reactivity.
4-Bromo-1-butene: Another brominated compound used in organic synthesis.
1-Bromo-4-chlorobutane: A compound with both bromine and chlorine atoms, used in various chemical reactions.
The uniqueness of 1-Butanone, 2-bromo-1-[5-(4-chlorophenyl)-2-furanyl]- lies in its combination of a bromine atom, a chlorophenyl group, and a furan ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
59195-00-5 |
|---|---|
Molekularformel |
C14H12BrClO2 |
Molekulargewicht |
327.60 g/mol |
IUPAC-Name |
2-bromo-1-[5-(4-chlorophenyl)furan-2-yl]butan-1-one |
InChI |
InChI=1S/C14H12BrClO2/c1-2-11(15)14(17)13-8-7-12(18-13)9-3-5-10(16)6-4-9/h3-8,11H,2H2,1H3 |
InChI-Schlüssel |
PEVYHMBNYSQRSM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)

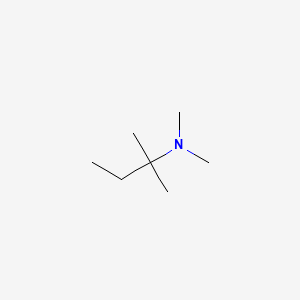

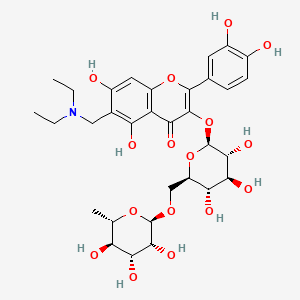
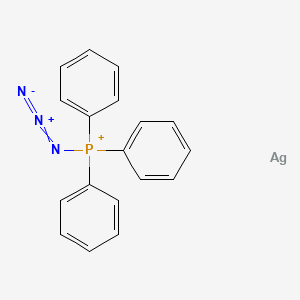
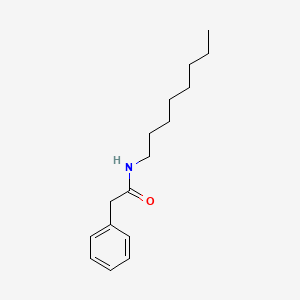
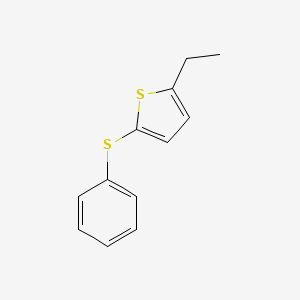
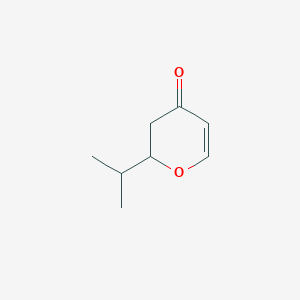
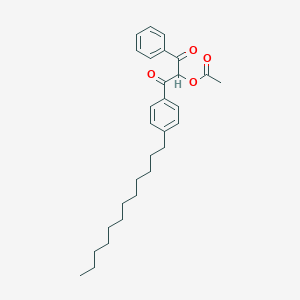
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
![Acetic acid, [(4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl)thio]-](/img/structure/B14608225.png)
![1-Bromo-2-[diazo(phenyl)methyl]benzene](/img/structure/B14608230.png)
